5-(Methylamino)pyrazine-2-carbonitrile

描述

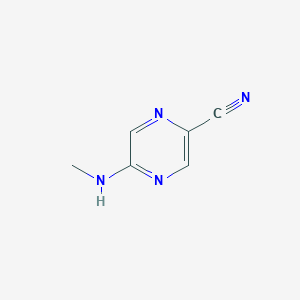

Structure

2D Structure

属性

IUPAC Name |

5-(methylamino)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-8-6-4-9-5(2-7)3-10-6/h3-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOETWXWIGRSDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Example Reaction Scheme:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 5-amino-3-chloropyrazine-2-carbonitrile + methylamine | Basic medium, elevated temperature | This compound |

This method offers regioselectivity and allows for the introduction of the methylamino group efficiently.

Catalyzed Coupling and Green Synthetic Approaches

Recent advances include green synthetic methods employing mechanochemical reactions and recyclable catalysts:

- A novel green synthesis uses mechanochemical three-component reactions involving pyrazolecarbaldehydes, malononitrile, and hydrazines with magnetic nanoparticle-supported catalysts.

- Although this method is described for related pyrazole-4-carbonitriles, the principles of catalyst reuse, mild conditions (room temperature), and solvent-free or minimal solvent use are applicable to pyrazine derivatives.

- The catalyst bis(thioglycolic acid)-vanillin-functionalized silica-coated Fe3O4 nanoparticles enables high yields and easy catalyst recovery.

Such methods could be adapted for this compound by selecting appropriate aldehyde and amine components.

Summary Table of Preparation Methods

| Method Type | Key Steps / Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization & Oxidation | Pyruvic aldehyde + o-phenylenediamine, oxidation with KMnO4, acid decarboxylation | 30–130 °C, 0.5–4 h | Industrial scale, high purity | Targets carboxylic acids, not direct nitriles |

| Nucleophilic Aromatic Substitution (S_NAr) | Halogenated pyrazine + methylamine | Basic medium, moderate heat | Regioselective, straightforward | Requires halogenated precursors |

| Mechanochemical Green Synthesis | Pyrazolecarbaldehydes + malononitrile + hydrazines, Fe3O4-based catalyst | Room temperature, solvent-free | Environmentally friendly, reusable catalyst | Developed for pyrazoles, adaptation needed for pyrazines |

Research Findings and Considerations

- The cyclization and oxidation route is well-documented for pyrazine carboxylic acids but requires additional steps to convert carboxylic acid to nitrile and introduce methylamino groups.

- S_NAr reactions on halogenated pyrazines are efficient for direct introduction of the methylamino group, preserving the nitrile functionality.

- Green chemistry approaches are promising for sustainable synthesis but require further optimization for this compound specifically.

- Analytical characterization of intermediates and final products typically involves HPLC for purity, NMR (1H, 13C) for structure confirmation, and melting point determination.

化学反应分析

Types of Reactions

5-(Methylamino)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

Reduction: Formation of 5-(Methylamino)pyrazine-2-amine.

Substitution: Formation of various substituted pyrazine derivatives.

科学研究应用

Medicinal Chemistry

- Pharmaceutical Development : MAPC is being investigated for its potential as a pharmacophore in drug development. Its derivatives have shown promise as inhibitors of specific kinases involved in cancer progression, such as checkpoint kinase 1 (CHK1), which plays a crucial role in cell cycle regulation and DNA damage response pathways .

- Anticancer Research : Studies have indicated that MAPC and its derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). The mechanism involves inducing apoptosis through cell cycle arrest and oxidative stress.

- Antimicrobial Activity : Research has demonstrated that MAPC derivatives possess notable antimicrobial properties against pathogens like Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) indicating efficacy in the low microgram range.

The biological activity of MAPC is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : MAPC may inhibit specific enzymes involved in metabolic processes, affecting cell proliferation and survival.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Data Summary

The following table summarizes key findings related to the biological activities of MAPC and its derivatives:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis with MICs as low as 1.56 μg/mL | |

| Anticancer | Induces apoptosis in cancer cells; significant cytotoxicity observed | |

| Anti-inflammatory | Exhibits potential anti-inflammatory effects in chronic conditions |

Antimycobacterial Activity

A study assessed the antimycobacterial activity of pyrazine derivatives, including MAPC. Results highlighted that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, paving the way for new treatments for tuberculosis.

Anticancer Research

In a series of experiments evaluating MAPC's cytotoxic effects on various cancer cell lines, significant cytotoxicity was correlated with structural modifications of the pyrazine ring. These findings suggest that further investigation into MAPC could lead to promising anticancer therapies.

作用机制

The mechanism of action of 5-(Methylamino)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins.

相似化合物的比较

Comparison with Structural Analogs

Key Observations :

- Substituent Impact: Bulky substituents (e.g., morpholinylmethylamino or piperidinylmethyl) enhance kinase selectivity and potency, while simpler groups (e.g., methylamino) may improve synthetic accessibility.

Physicochemical Properties

Hydrophobicity constants (π) for pyrazine derivatives, derived from RP-HPLC studies, indicate that substituents significantly alter logP values. For example:

- 5-Alkylpyrazine-2-carbonitriles : Increased alkyl chain length raises hydrophobicity (π = +0.5 to +1.2 for methyl to tert-butyl).

- 5-Acetylpyrazine-2-carbonitrile : π = −0.3, highlighting polar acetyl groups reduce hydrophobicity.

The methylamino group in the target compound likely confers moderate hydrophobicity, balancing solubility and membrane permeability.

Structure-Activity Relationship (SAR)

生物活性

5-(Methylamino)pyrazine-2-carbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate biochemical pathways related to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazine compounds possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) in the low microgram range .

- Anticancer Potential : The compound has been explored for its anticancer properties. Research on similar pyrazine derivatives has revealed their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and oxidative stress induction .

- Anti-inflammatory Effects : Some studies suggest that pyrazine derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Antimycobacterial Activity

In a study assessing the antimycobacterial activity of pyrazine derivatives, it was found that certain compounds exhibited potent activity against Mycobacterium tuberculosis, with MIC values as low as 1.56 μg/mL for some derivatives . This highlights the potential of this compound in developing new treatments for tuberculosis.

Anticancer Research

A series of experiments evaluated the cytotoxic effects of pyrazine-based compounds on various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562). Results indicated significant cytotoxicity correlated with the structural modifications of the pyrazine ring, suggesting that this compound could be further investigated for its anticancer potential .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

常见问题

What are the optimal synthetic routes for 5-(Methylamino)pyrazine-2-carbonitrile, and how can common challenges like low yields be addressed?

The synthesis of this compound typically involves multi-step reactions, such as coupling halogenated pyrazine intermediates with methylamine derivatives under controlled conditions. For example, reductive amination using catalysts like Pt/C under hydrogen atmospheres (as seen in compound 29 synthesis ) or nucleophilic substitution reactions with methylamine can introduce the methylamino group. Challenges like low yields often arise from incomplete reactions or side products. Strategies include:

- Catalyst optimization : Use of Pt/C or Pd-based catalysts to improve reaction efficiency .

- Purification techniques : Employing solvent recrystallization (e.g., ethyl acetate or acetonitrile) and column chromatography to isolate the product .

- Reaction monitoring : LC-MS or HRMS to track intermediate formation and adjust reaction times/temperatures .

Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Structural confirmation requires a combination of techniques:

- High-resolution mass spectrometry (HRMS) : Determines exact molecular weight (e.g., HRMS-ESI+ for compound 30, m/z 415.14256 ).

- X-ray crystallography : Resolves 3D molecular geometry, as demonstrated for silver(I) perchlorate complexes with pyrazine derivatives .

- NMR spectroscopy : ^1H and ^13C NMR identify functional groups (e.g., methylamino protons at δ ~2.5 ppm and carbonitrile carbons at ~115 ppm) .

- IR spectroscopy : Confirms nitrile (C≡N) stretches near 2220 cm⁻¹ and N-H stretches for methylamino groups .

How can researchers design experiments to evaluate the biological activity of this compound based on structurally related compounds?

Leverage structural analogs (e.g., pyrazinecarbonitrile derivatives ) to hypothesize biological targets:

- Enzyme inhibition assays : Test interactions with kinases or dehydrogenases, as amino-pyrazine derivatives often modulate enzyme activity .

- Receptor binding studies : Use radiolabeled ligands or surface plasmon resonance (SPR) to assess affinity for receptors like GPCRs .

- Cellular cytotoxicity screening : Evaluate anti-proliferative effects in cancer cell lines, referencing similar compounds with thiazole or pyridine moieties .

What strategies should be employed to resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Cross-validation : Compare NMR, HRMS, and IR data with computational predictions (e.g., DFT calculations) .

- Isolation of intermediates : Identify side products via LC-MS and adjust reaction stoichiometry or catalysts .

- In situ monitoring : Use real-time techniques like ReactIR to detect transient intermediates and optimize reaction pathways .

How can computational chemistry be integrated to predict the reactivity or pharmacological properties of this compound?

- AI-powered synthesis planning : Tools like Reaxys or Pistachio predict feasible synthetic routes and retrosynthetic pathways .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

- QSAR modeling : Correlate structural features (e.g., electron-withdrawing nitrile groups) with bioactivity trends from analogs .

What are the critical considerations for scaling up the synthesis of this compound from laboratory to pilot-scale while maintaining purity?

- Solvent selection : Use scalable solvents like DCM or MeOH for easier removal .

- Catalyst recovery : Implement filtration systems to reclaim Pt/C or other catalysts .

- Process optimization : Conduct kinetic studies to identify rate-limiting steps and adjust temperature/pressure .

How does the electronic configuration of the methylamino and carbonitrile groups influence the compound's reactivity in nucleophilic or electrophilic reactions?

- Methylamino group : Acts as an electron donor via resonance, activating the pyrazine ring for electrophilic substitution at positions adjacent to the amino group .

- Carbonitrile group : Electron-withdrawing nature directs nucleophilic attacks to the α-position of the pyrazine ring . Computational studies (e.g., NBO analysis) can quantify charge distribution .

What are the best practices for storing and handling this compound to ensure stability and prevent degradation?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation .

- Handling : Use desiccants to avoid moisture absorption, which may hydrolyze the nitrile group .

- Safety protocols : Follow OSHA guidelines for nitrile-containing compounds, including fume hood use and PPE (gloves, lab coats) .

How can researchers integrate this compound into existing theoretical frameworks for drug discovery or materials science?

- Drug discovery : Link to kinase inhibitor frameworks, as pyrazine derivatives are known ATP-competitive inhibitors .

- Materials science : Explore coordination chemistry with transition metals (e.g., Ag⁺ or Ln³⁺) to design MOFs or catalysts, as seen in silver perchlorate complexes .

What experimental approaches can elucidate the metabolic stability of this compound in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。